(E)-Ethyl 4-(Methylamino)but-2-enoate
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Overview
Description
(E)-Ethyl 4-(Methylamino)but-2-enoate is an organic compound with the molecular formula C7H13NO2. It is a useful intermediate in organic synthesis and has various applications in scientific research and industry . The compound is characterized by its ethyl ester group and a methylamino substituent on a but-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 4-(Methylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with methylamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-(Methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
(E)-Ethyl 4-(Methylamino)but-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-(Methylamino)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(Methylamino)butanoate: This compound lacks the double bond present in (E)-Ethyl 4-(Methylamino)but-2-enoate, resulting in different reactivity and applications.
Methyl 4-(Methylamino)but-2-enoate: The methyl ester analog has similar properties but may differ in solubility and reactivity due to the ester group.
Ethyl 4-(Amino)but-2-enoate: This compound has an amino group instead of a methylamino group, leading to different chemical behavior
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an ethyl ester group and a methylamino substituent on a but-2-enoate backbone. These features contribute to its distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl (E)-4-(methylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+ |
InChI Key |
WUOJOCFGEVRKJF-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CNC |
Canonical SMILES |
CCOC(=O)C=CCNC |
Origin of Product |
United States |
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